4-(3-Hydroxypropylamino)butan-1-ol
Description
4-(3-Hydroxypropylamino)butan-1-ol (CAS: 79448-07-0) is an amino alcohol characterized by a butan-1-ol backbone substituted with a 3-hydroxypropylamino group. This structure confers both hydrophilic (hydroxyl groups) and basic (amine group) properties, making it useful in organic synthesis and pharmaceutical intermediates. Safety guidelines emphasize handling precautions, including avoiding heat sources and ensuring proper ventilation during use .
Properties
CAS No. |
79448-07-0 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)butan-1-ol |
InChI |
InChI=1S/C7H17NO2/c9-6-2-1-4-8-5-3-7-10/h8-10H,1-7H2 |
InChI Key |
RVJMTSHLIOIGNR-UHFFFAOYSA-N |
SMILES |
C(CCO)CNCCCO |
Canonical SMILES |
C(CCO)CNCCCO |
Other CAS No. |
79448-07-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Propan-2-ylamino)butan-1-ol
- Structure: Features a branched isopropylamino group instead of a hydroxypropylamino group.
- Applications: Serves as a chiral auxiliary in asymmetric synthesis (e.g., production of 4-(isopropylamino)butyric acid). Demonstrated plant growth-promoting effects, enhancing maize drought tolerance in studies .
- Key Differentiator: The isopropyl group reduces hydrophilicity compared to 4-(3-hydroxypropylamino)butan-1-ol, influencing its solubility and reactivity in organic media.
4-(n-Heptyloxy)butan-1-ol
- Structure : Contains a long-chain heptyloxy ether group.
- Applications: Acts as a pheromone component in the Asian longhorned beetle (Anoplophora glabripennis), synergizing with (3E,6E)-α-farnesene to enhance insect attraction .
- Key Differentiator: The ether linkage and hydrophobic heptyl chain contrast sharply with the polar hydroxypropylamino group, resulting in divergent biological roles (e.g., insect communication vs. pharmaceutical synthesis).
4-(Methylnitrosamino)-1-(3-pyridyl)butan-1-ol (NNAlF)
- Structure: Nitrosamine and pyridyl substituents replace the hydroxypropylamino group.
- Applications: A metabolite of tobacco-specific nitrosamines (TSNAs), associated with carcinogenic risks .
4-[(4-Methylphenyl)amino]butan-1-ol
- Structure: Substituted with a methylphenylamino group (C11H17NO).
- Applications :
- Key Differentiator: The aromatic moiety enhances π-π stacking interactions, a property absent in 4-(3-hydroxypropylamino)butan-1-ol, which is more suited to hydrogen-bonding applications.
4-Fluoro-1-butanol
- Structure: Fluorine atom replaces the amino group.
- Applications :
- Key Differentiator: The electronegative fluorine atom increases acidity (pKa ~12–14) compared to amino alcohols, affecting reactivity in nucleophilic substitutions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity: Amino alcohols like 4-(3-hydroxypropylamino)butan-1-ol exhibit versatility in drug delivery systems due to their dual functional groups, whereas analogs with aromatic or nitrosamine groups show divergent bioactivity (e.g., carcinogenicity vs. insect attraction) .
- Synthetic Utility: Branched or fluorinated analogs (e.g., 4-fluoro-1-butanol) are preferred in reactions requiring steric hindrance or metabolic stability, while hydroxypropylamino derivatives are ideal for hydrogen-bond-mediated interactions .
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